

Spectroscopic Profile of 2-(3-Ethynylphenoxy)aniline: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Ethynylphenoxy)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic properties of **2-(3-Ethynylphenoxy)aniline**, a molecule of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines standardized experimental protocols for acquiring such data and includes visualizations to illustrate analytical workflows and molecular fragmentation patterns.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-(3-Ethynylphenoxy)aniline**. These predictions are based on the analysis of its constituent functional groups—an aniline moiety, a phenoxy group, and an ethynyl substituent—and comparison with data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data



Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H (ethynyl)	~3.1	S	-
NH ₂	~3.5 - 4.5	br s	-
Aromatic H	~6.7 - 7.5	m	-

Predicted solvent: CDCl3

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C (ethynyl, C≡CH)	~78
C (ethynyl, C≡CH)	~83
C (aromatic)	~115 - 160
C-N (aniline ring)	~145
C-O (phenoxy ring)	~158

Predicted solvent: CDCl3

Table 3: Predicted Infrared (IR) Absorption Bands



Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (primary amine)	3300 - 3500	Medium (two bands)
C≡C-H Stretch (alkyne)	~3300	Strong, sharp
C-H Stretch (aromatic)	3000 - 3100	Medium
C≡C Stretch (alkyne)	2100 - 2140	Weak to medium
N-H Bend (primary amine)	1580 - 1650	Medium
C=C Stretch (aromatic)	1400 - 1600	Medium
C-O Stretch (aryl ether)	1200 - 1260	Strong
C-N Stretch (aromatic amine)	1250 - 1335	Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Parameter	Predicted Value
Molecular Formula	C14H11NO
Molecular Weight	209.24 g/mol
Predicted m/z of Molecular Ion [M]+	209
Predicted Major Fragmentation Peaks (m/z)	180, 152, 115, 92, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for organic compounds and can be adapted for the specific analysis of **2-(3-Ethynylphenoxy)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.



Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Ethynylphenoxy)aniline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- 1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation:
 - Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
 - Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
- Spectrum Acquisition:



- Record a background spectrum of the empty sample compartment.
- Place the sample in the spectrometer and acquire the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

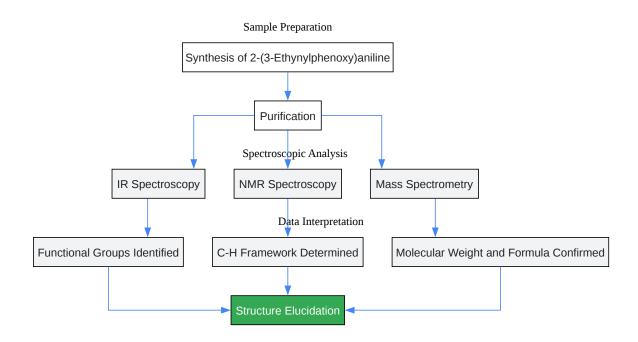
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.
- Ionization: Ionize the sample using a suitable method (e.g., electron impact at 70 eV).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and generate a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted fragmentation pathway for **2-(3-Ethynylphenoxy)aniline**.





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Caption: Workflow for Spectroscopic Analysis.

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Caption: Predicted MS Fragmentation Pathway.







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